![molecular formula C21H20ClN5O3S B2488824 2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(4-methoxyphenyl)acetamide CAS No. 1111039-33-8](/img/structure/B2488824.png)
2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related [1,2,4]triazolo[4,3-a]quinazolin-5-ones involves cyclization of 2-hydrazinoquinazolin-4-ones with various electrophiles or one-carbon donors. This process often starts with the synthesis of hydrazinoquinazolinones from aniline derivatives through an innovative route, highlighting the complexity and creativity required in synthesizing these compounds (Alagarsamy et al., 2009).
Molecular Structure Analysis
Molecular structure analyses, including spectroscopy (1H NMR, 13C NMR, MS, and FT-IR) and X-ray crystallography, have confirmed the structural properties of these compounds. DFT calculations are utilized to optimize the molecular structure, providing insights into the geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis (Wu et al., 2022).
Chemical Reactions and Properties
The chemical reactions involving these compounds can include cyclization, aminolysis, alkylation, and coupling methods such as DCC coupling and azide coupling. These reactions are crucial for introducing various substituents, influencing the compounds' biological activity and physical properties (Fathalla, 2015).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystallinity, are significant for their formulation and application. These properties are determined through rigorous testing and analysis, ensuring the compounds' suitability for further pharmacological investigation.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are essential for understanding the compounds' mechanism of action. Molecular docking studies suggest favorable interactions with proteins, indicating potential biological activities. The inhibitory activities of these compounds against various proteins are better understood through molecular dynamics (MD) simulations, revealing potential applications in drug development (Wu et al., 2022).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antihistaminic Activity
Compounds from the triazoloquinazolinone family, including various 1-substituted-4-(substituted phenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolines, have been synthesized and investigated for their H1-antihistaminic activities. These studies demonstrate significant protection against histamine-induced bronchospasm in animal models, suggesting potential as new classes of H1-antihistaminic agents. Notably, compounds such as 1-methyl-4-(substituted phenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one have shown comparable or superior potency to reference antihistamines like chlorpheniramine maleate, with reduced sedation effects, indicating their potential for therapeutic application with fewer side effects (Alagarsamy et al., 2009).
Anticancer Properties
Triazoloquinazolinone derivatives have also been explored for their anticancer activities. Specific compounds have demonstrated the ability to inhibit tubulin polymerization, an essential process for cell division, indicating potential as anticancer agents. For instance, the N-methylated triazoloquinazolinone derivatives showed potent anticancer activity across various cancer cell lines, highlighting their potential as vascular disrupting agents and tubulin assembly inhibitors (Driowya et al., 2016).
Quality Control and Pharmaceutical Development
The development of quality control methods for triazoloquinazolinone derivatives is critical for their advancement as pharmaceutical agents. Studies have focused on establishing protocols for the assessment of purity, identification, and quantification of these compounds, ensuring their suitability for further in-depth studies and potential clinical applications (Danylchenko et al., 2018).
Eigenschaften
IUPAC Name |
2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3S/c1-3-10-26-19(29)16-11-13(22)4-9-17(16)27-20(26)24-25-21(27)31-12-18(28)23-14-5-7-15(30-2)8-6-14/h4-9,11H,3,10,12H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFPRKPGJXXEMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(4-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


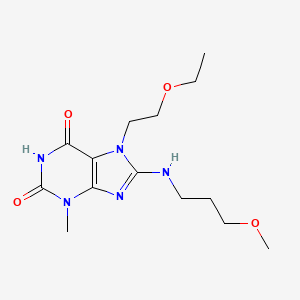
![6-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2488743.png)
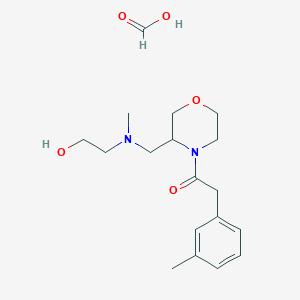
![2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine](/img/structure/B2488748.png)

![N-(2,3-dimethylphenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2488753.png)
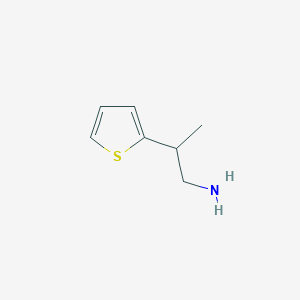
![5-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-methoxybenzamide](/img/structure/B2488756.png)
![Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate](/img/no-structure.png)
![2-[8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2488760.png)
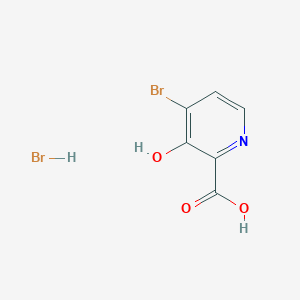
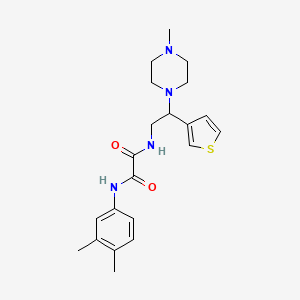
![2-phenoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B2488764.png)